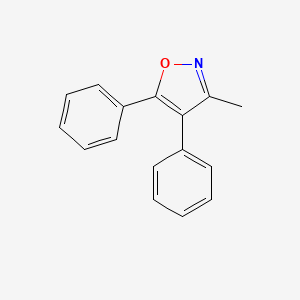

3-Methyl-4,5-diphenylisoxazole

Description

Historical Context and Evolution of Isoxazole (B147169) Chemistry

The systematic study of the isoxazole ring system began in the early 20th century. However, it was during the mid-20th century that isoxazole chemistry gained significant momentum as researchers recognized the pharmaceutical potential of five-membered heterocycles. The development of new synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, has been pivotal in advancing the field, allowing for the creation of a diverse array of isoxazole derivatives. rsc.orgnih.gov These advancements have led to the incorporation of the isoxazole scaffold into numerous commercially available drugs. ajrconline.orgresearchgate.net

Structural Diversity and Functionalization of the Isoxazole Core

The isoxazole ring can be functionalized at the C-3, C-4, and C-5 positions, leading to a vast structural diversity. nih.govrsc.org The ability to introduce various substituents onto the isoxazole core is crucial for modulating the physicochemical and biological properties of the resulting molecules. nih.gov Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and direct C-H activation, have enabled the regioselective functionalization of the isoxazole ring, providing access to novel derivatives that were previously difficult to synthesize. nih.govresearchgate.netrsc.org This has been particularly important for creating libraries of compounds for drug discovery programs. nih.gov

Overview of Tri-substituted Isoxazoles, with Specific Reference to 3-Methyl-4,5-diphenylisoxazole

Tri-substituted isoxazoles represent a significant class of isoxazole derivatives with diverse applications. nih.govacs.org The synthesis of these fully substituted isoxazoles can be more challenging than their mono- or di-substituted counterparts, often requiring multi-step sequences. researchgate.net However, methods like the [3 + 2]-cycloaddition of nitrile oxides with appropriately substituted precursors have been developed to afford these complex structures. olemiss.edunih.gov

This compound is a specific example of a tri-substituted isoxazole. It features a methyl group at the 3-position and two phenyl groups at the 4- and 5-positions of the isoxazole ring. This compound serves as a key intermediate in the synthesis of more complex molecules. chemimpex.comchemicalbook.com For instance, it is recognized as an impurity of Parecoxib, an anti-inflammatory and analgesic agent. chemicalbook.comcymitquimica.comcookechem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol chemicalbook.com |

| Melting Point | 93-94 °C chemicalbook.com |

| Boiling Point (Predicted) | 338.0±21.0 °C chemicalbook.com |

| Density (Predicted) | 1.108±0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | -2.68±0.50 chemicalbook.com |

| Appearance | White to orange to green crystalline powder chemimpex.com |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) chemicalbook.com |

| Storage | Room temperature, sealed in dry conditions chemicalbook.comlookchem.com |

This table contains data sourced from multiple chemical suppliers and databases. chemimpex.comchemicalbook.comchemicalbook.comlookchem.com

Synthesis of this compound

The synthesis of this compound has been approached through various routes. One reported method involves the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole. This dehydration can be carried out using trifluoroacetic acid, resulting in a 74% yield and 89% purity. google.com Another approach involves treating the same starting material with an aqueous solution of sodium carbonate in tetrahydrofuran (B95107), followed by heating under reflux, which yields the product at 80%. google.com A more recent patent describes a method involving the dehydration of the same precursor in a mixture of methanol and water in the presence of an inorganic base, which is suggested to offer high yield and purity suitable for industrial production. google.com

Applications in Research

This compound is primarily utilized as a key intermediate in chemical synthesis. chemimpex.comchemicalbook.com Its role as a building block is significant in the preparation of certain pharmaceutical agents. chemimpex.com Specifically, it is a known reagent for the preparation of valdecoxib (B1682126) and its analogues. chemicalbook.com The compound's structure, featuring a reactive isoxazole core with bulky phenyl substituents, makes it a valuable tool for chemists exploring the synthesis of complex molecular architectures. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4,5-diphenyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHHRPIQLANEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Diphenylisoxazole Systems

Photochemical Transformations and Photoinduced Rearrangements

The photochemical behavior of isoxazoles is complex and can lead to a variety of isomeric products through different intermediates. clockss.org The specific outcomes of these reactions are often dependent on the wavelength of the light used for irradiation. ias.ac.insrce.hr

The photolysis of 3,5-diphenylisoxazole (B109209) is known to generate vinylnitrene intermediates. rsc.org Laser flash photolysis of 3,5-diphenylisoxazole in argon-saturated acetonitrile (B52724) produces a triplet vinylnitrene, which exhibits a broad absorption with a maximum wavelength (λmax) at 360 nm and has a lifetime of 1.8 microseconds. nih.govacs.org The formation of this intermediate occurs with a rate constant of 1.2 x 10⁷ s⁻¹ and it decays with a rate constant of 5.6 x 10⁵ s⁻¹. nih.govacs.org

The reactivity of this triplet vinylnitrene is influenced by the presence of other molecules. In an oxygen-saturated acetonitrile solution, the vinylnitrene reacts with oxygen to form a peroxide radical at a rate of 2 x 10⁹ M⁻¹ s⁻¹. nih.govacs.org This peroxide radical shows an absorption maximum at 360 nm and has a lifetime of approximately 0.7 microseconds. nih.gov Density functional theory (DFT) calculations have been employed to support the characterization of both the vinylnitrene and the peroxide radical intermediates. nih.govacs.org

It has been noted that the conjugation of a phenyl group at the β-position of the vinylnitrene moiety makes it more flexible compared to those with β-methyl substituents. researchgate.net This increased flexibility is thought to favor intersystem crossing to an azirine rather than a ketenimine. researchgate.net

A well-established photochemical rearrangement of isoxazoles is their isomerization to oxazoles, a transformation that proceeds through an azirine intermediate. ias.ac.in Specifically, the irradiation of 3,5-diphenylisoxazole at 254 nm leads to the formation of 2,5-diphenyloxazole (B146863) via a corresponding azirine. clockss.org This azirine intermediate can be isolated and its subsequent photochemical behavior is wavelength-dependent; irradiation at 254 nm yields the oxazole (B20620), while irradiation at 334 nm reverts it back to the isoxazole (B147169). clockss.org

The photolysis of 3,5-diphenylisoxazole in an argon matrix results in the formation of the azirine. researchgate.net Further irradiation of this matrix leads to a decrease in the amount of azirine with the concurrent formation of a nitrile ylide. researchgate.net The photochemical rearrangement of 2-benzoyl-3-phenyl-2H-azirine to 3,5-diphenylisoxazole is also known to proceed through a triplet vinylnitrene intermediate. nih.gov

In the case of 3,5-dimethylisoxazole (B1293586), irradiation at 222 nm in an argon matrix leads to the formation of 2-acetyl-3-methyl-2H-azirine and 2,5-dimethyloxazole (B1606727) as some of the photoproducts. acs.org

Nitrile ylides are key intermediates in the photoisomerization of isoxazoles to oxazoles. acs.orgresearchgate.net The photolysis of 3,5-diphenylisoxazole can lead to the formation of a nitrile ylide intermediate. researchgate.net Laser flash photolysis of 3-benzoyl-2-phenylazirine, a related compound, in argon-saturated acetonitrile results in the formation of a ylide with a maximum absorption at 440 nm and a lifetime of 13 microseconds. nih.govacs.org

Studies on 3,5-dimethylisoxazole have provided significant insight into the role of nitrile ylides. acs.orgresearchgate.net Irradiation of matrix-isolated 3,5-dimethylisoxazole at 222 nm produces a nitrile ylide along with other photoproducts. acs.orgresearchgate.net This elusive nitrile ylide intermediate was captured and characterized for the first time in these studies. acs.orgresearchgate.net Subsequent irradiation at a longer wavelength (340 nm) selectively transforms the nitrile ylide into the corresponding oxazole. acs.orgresearchgate.net Theoretical calculations have been used to characterize the 1,5-electrocyclization of the carbonyl nitrile ylide and its structural nature. acs.orgresearchgate.net

The photocycloaddition of isoxazoles with carbonyl compounds, known as the Paternò-Büchi reaction, has been studied, although it is generally less effective compared to other five-membered heterocycles. beilstein-journals.orgresearchgate.net For a successful reaction leading to thermally stable adducts, the combination of methylated isoxazoles and aromatic aldehydes is often required. researchgate.net

During the photolysis of 3,5-diphenylisoxazole and its derivatives in the presence of aldehydes, an intramolecular ring contraction to form the corresponding azirines was observed as a competing reaction. researchgate.net The conversion to these azirines was surprisingly lower in the absence of the aldehyde, suggesting a possible energy transfer from the excited aldehyde to the isoxazole. researchgate.net

Thermal Rearrangements and Pyrolysis Studies

The thermal behavior of 3,5-diphenylisoxazole has been investigated through flash pyrolysis. At 960 °C, the major products formed are 2,5-diphenyloxazole, 2-phenylindole, and benzamide. rsc.orgresearchgate.net Minor products include 2,3-diphenyl-2H-azirine and fluorene. rsc.orgresearchgate.net Isotopic labeling studies using 3,5-diphenyl[3,5-¹³C₂]isoxazole confirmed the rearrangement pathways, yielding 2,5-diphenyl[2,5-¹³C₂]oxazole and 2-phenyl[2-¹³C]indole, among other labeled products. rsc.orgresearchgate.net These results indicate a relationship between the thermal, photochemical, and electron-impact behavior of 3,5-diphenylisoxazole. rsc.orgresearchgate.net

In studies of related compounds, the pyrolysis of 3,5-dimethylisoxazole at moderate temperatures led to the detection of 2-acetyl-3-methyl-2H-azirine, while at higher temperatures, 2,5-dimethyloxazole was the only observed rearrangement product, alongside dissociation products. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the ring is also susceptible to cleavage under certain conditions. thieme-connect.de

Electrophilic Substitution: Electrophilic aromatic substitution reactions on isoxazoles typically occur at the 4-position. thieme-connect.de For instance, the reaction of 3,5-diphenyl-4-iodoisoxazole with various terminal alkynes in the presence of a palladium catalyst (Sonogashira cross-coupling) proceeds to give C4-alkynylisoxazoles in high yields. rsc.org This demonstrates the feasibility of introducing substituents at the 4-position via electrophilic substitution followed by cross-coupling. Fluorination of 3,5-diarylisoxazoles using an electrophilic fluorinating agent has also been reported, with electron-donating groups on the phenyl rings leading to slightly higher yields of the 4-fluoro-isoxazole product. worktribe.com

Nucleophilic Substitution: Nucleophilic aromatic substitution is possible for leaving groups at the 3- and 5-positions of the isoxazole ring. thieme-connect.de A notable example is the direct nucleophilic difluoromethylation at the 5-position of 4-nitro-3,5-diphenylisoxazole using (difluoromethyl)trimethylsilane. scienceopen.com This reaction is facilitated by the presence of a strong electron-withdrawing group at the 4-position, which activates the ring towards nucleophilic attack. scienceopen.com In the absence of such an activating group, as in the case of unsubstituted 3,5-diphenylisoxazole, no reaction is observed under the same conditions. scienceopen.com

Interactive Data Tables

Table 1: Photochemical Intermediates of 3,5-Diphenylisoxazole and Related Compounds

| Intermediate | Precursor | Method of Generation | Spectroscopic Data (λmax) | Lifetime (τ) | Rate Constants |

| Triplet Vinylnitrene | 3,5-Diphenylisoxazole | Laser Flash Photolysis | 360 nm nih.govacs.org | 1.8 µs (in acetonitrile) nih.govacs.org | Formation: 1.2 x 10⁷ s⁻¹; Decay: 5.6 x 10⁵ s⁻¹ nih.govacs.org |

| Peroxide Radical | Triplet Vinylnitrene + O₂ | Laser Flash Photolysis | 360 nm nih.gov | ~0.7 µs (in acetonitrile) nih.gov | Formation: 2 x 10⁹ M⁻¹ s⁻¹ nih.govacs.org |

| Nitrile Ylide | 3-Benzoyl-2-phenylazirine | Laser Flash Photolysis | 440 nm nih.govacs.org | 13 µs (in acetonitrile) nih.govacs.org | - |

| 2-Acetyl-3-methyl-2H-azirine | 3,5-Dimethylisoxazole | Irradiation (222 nm) | - | - | - |

| Nitrile Ylide | 3,5-Dimethylisoxazole | Irradiation (222 nm) | - | - | - |

Table 2: Products of Thermal Rearrangement of 3,5-Diphenylisoxazole at 960 °C

| Product | Classification |

| 2,5-Diphenyloxazole | Major Product rsc.orgresearchgate.net |

| 2-Phenylindole | Major Product rsc.orgresearchgate.net |

| Benzamide | Major Product rsc.orgresearchgate.net |

| 2,3-Diphenyl-2H-azirine | Minor Product rsc.orgresearchgate.net |

| Fluorene | Minor Product rsc.orgresearchgate.net |

C−H Activation Processes and Direct Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of 3-methyl-4,5-diphenylisoxazole, C-H activation can be envisioned at the methyl group and the two phenyl rings.

Research on the closely related 3,5-diphenylisoxazole has demonstrated that palladium-catalyzed C-H activation is a viable method for functionalization. researchgate.netresearchgate.net These reactions typically proceed at the ortho positions of the phenyl rings, guided by the isoxazole nitrogen atom. The process often involves the formation of a palladacycle intermediate. For instance, the reaction of 3,5-diphenylisoxazole with palladium(II) acetate (B1210297) in acetic acid leads to a dimeric palladacycle. researchgate.net This intermediate can then react with various coupling partners, such as boronic acids, to yield ortho-arylated or -alkylated diphenylisoxazoles. researchgate.netresearchgate.net

Rhodium catalysts have also been employed for the C-H functionalization of 3,5-diarylisoxazoles. thieme-connect.comrsc.org Cationic rhodium(III) catalysts can facilitate the annulative coupling of these isoxazoles with alkynes, leading to the construction of complex polycyclic aromatic compounds. thieme-connect.com The reaction is initiated by a coordination-assisted C-H bond activation at the ortho-position of one of the aryl rings, forming a five-membered rhodacycle intermediate. thieme-connect.com Isotopic labeling studies have shown that this C-H metalation step is often reversible. rsc.org

While direct C-H activation of the phenyl rings in this compound is well-precedented by analogy, the functionalization of the 3-methyl group is less studied in this specific context. However, the deprotonation of methyl groups at the 3- and 5-positions of the isoxazole ring is a known phenomenon, although it can sometimes lead to ring-opening. thieme-connect.de This suggests that under appropriate basic or organometallic conditions, the methyl group of this compound could be a site for functionalization.

Table 1: Transition Metal-Catalyzed C-H Functionalization of Diphenylisoxazole Systems

| Catalyst System | Substrate | Coupling Partner | Product | Reference |

| Pd(OAc)₂ | 3,5-Diphenylisoxazole | Arylboronic acids | ortho-Aryl-3,5-diphenylisoxazoles | researchgate.net |

| [Cp*Rh(MeCN)₃][SbF₆]₂ / Cu(OAc)₂ | 3,5-Diphenylisoxazole | Diphenylacetylene | Fused polycyclic aromatic compound | thieme-connect.com |

This table summarizes representative examples of C-H activation in diphenylisoxazole systems.

Ring-Opening and Ring-Contraction Mechanisms

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, which makes it susceptible to cleavage under various conditions, including thermal, photochemical, and reductive methods. thieme-connect.de These ring-opening and subsequent rearrangement or contraction pathways provide access to a diverse range of molecular architectures.

Photochemical Pathways:

The photochemistry of isoxazoles is a well-explored area. Irradiation of 3,5-diphenylisoxazole with broadband UV light in an argon matrix has been shown to induce ring contraction to form the corresponding 2,3-diphenyl-2H-azirine. researchgate.net This transformation is theorized to proceed through a triplet vinylnitrene intermediate. researchgate.net Further irradiation can lead to the formation of a nitrile ylide. researchgate.net The photolysis of 4,5-diphenylisoxazole (B84616) can also lead to ring cleavage, yielding products such as α-benzoylphenylacetonitrile. ias.ac.in In the presence of a sensitizer (B1316253) like benzophenone, sunlight photolysis of 4,5-diphenylisoxazole in methanol (B129727) results in an oxidative dimerization to form 4,4',5,5'-tetraphenyl-2,2'-bioxazole. ias.ac.in

Thermal Pathways:

High-temperature flash vacuum pyrolysis of 3,5-diphenylisoxazole leads to a complex mixture of products, indicating multiple rearrangement pathways. researchgate.netrsc.org Major products include 2,5-diphenyloxazole (a result of ring isomerization), 2-phenylindole, and benzamide. researchgate.netrsc.org The formation of these products is rationalized through initial N-O bond cleavage to a vinylnitrene intermediate, which can then undergo various cyclization and rearrangement reactions. researchgate.net Isotopic labeling studies have been instrumental in elucidating these complex thermal rearrangements. researchgate.netrsc.org

Reductive Ring-Opening:

The N-O bond of the isoxazole ring can be cleaved under reductive conditions. Transition metal carbonyls, such as molybdenum hexacarbonyl ([Mo(CO)₆]) or iron pentacarbonyl ([Fe(CO)₅]), can induce the reductive cleavage of 3,5-disubstituted isoxazoles in the presence of water to yield β-amino enones. psu.edu This reaction is proposed to proceed through a complexed (β-oxo vinyl)nitrene intermediate which is then reduced by the metal center. psu.edu More recently, iron-catalyzed transfer hydrogenation using aged N-methyl-2-pyrrolidone (NMP) as a hydrogen source has been shown to effectively open 3,5-disubstituted isoxazoles and isoxazolines to β-enaminones. researchgate.net Ruthenium(II) catalysts have also been employed for the reductive N-O cleavage of 3,5-diphenylisoxazole in the presence of BF₃·OEt₂, leading to the formation of a fluorescent N,O-bidentate BF₂ complex. rsc.org

Table 2: Ring Transformation Products of Diphenylisoxazole Derivatives

| Reaction Condition | Substrate | Major Product(s) | Mechanism Type | Reference |

| Photolysis (UV, Ar matrix) | 3,5-Diphenylisoxazole | 2,3-Diphenyl-2H-azirine | Ring-Contraction | researchgate.net |

| Flash Vacuum Pyrolysis (960 °C) | 3,5-Diphenylisoxazole | 2,5-Diphenyloxazole, 2-Phenylindole | Ring-Opening/Rearrangement | researchgate.netrsc.org |

| [Mo(CO)₆] / H₂O, heat | 3,5-Diphenylisoxazole | 1,3-Diphenyl-3-amino-2-propen-1-one | Reductive Ring-Opening | psu.edu |

| FeCl₃ / aged NMP | 3,5-Disubstituted isoxazoles | β-Enaminones | Reductive Ring-Opening | researchgate.net |

| Sunlight / Benzophenone | 4,5-Diphenylisoxazole | 4,4',5,5'-Tetraphenyl-2,2'-bioxazole | Oxidative Dimerization | ias.ac.in |

This table highlights key ring transformation reactions of diphenylisoxazole systems under different conditions.

For this compound, it is anticipated that it will undergo similar reactivity patterns. The presence of the electron-donating methyl group at the 3-position may influence the rate and regioselectivity of these reactions compared to the 3,5-diphenyl analog. For instance, in photochemical reactions, the methyl group could potentially alter the stability and subsequent reaction pathways of the vinylnitrene intermediate. In reductive ring-opening, the electronic nature of the resulting enamine or enone would be modulated by the methyl substituent.

Advanced Spectroscopic and Structural Characterization of Isoxazole Compounds

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 3-Methyl-4,5-diphenylisoxazole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The methyl protons at the 3-position of the isoxazole (B147169) ring are expected to appear as a sharp singlet, likely in the upfield region of the spectrum. For the analogous compound, 4-allyl-3-methyl-5-phenylisoxazole, the methyl protons resonate at approximately 2.25 ppm, providing a reasonable estimate for the chemical shift in this compound. The protons of the two phenyl rings at the 4- and 5-positions will exhibit complex multiplet patterns in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The integration of these signals would correspond to the ten aromatic protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The methyl carbon is expected to produce a signal in the aliphatic region. The isoxazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts. For instance, in 3,4,5-triphenylisoxazole, the corresponding carbons appear at approximately 162.1 ppm (C3), 115.2 ppm (C4), and 165.5 ppm (C5). rsc.org Similar values are expected for this compound. The carbons of the two phenyl rings will generate a series of signals in the aromatic region, typically between 125 and 140 ppm.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal correlations between neighboring protons, aiding in the assignment of the complex aromatic multiplets. An HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached, confirming the assignments made from the 1D spectra.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.3 | ~11 |

| Phenyl-H | 7.2 - 7.8 (multiplet) | - |

| C3-isoxazole | - | ~161 |

| C4-isoxazole | - | ~115 |

| C5-isoxazole | - | ~165 |

| Phenyl-C | - | 125 - 135 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the bonds within a molecule, providing a unique "fingerprint" that is characteristic of its structure. For this compound, the FTIR spectrum is expected to display several key absorption bands.

The presence of the aromatic phenyl groups will be indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The isoxazole ring itself will exhibit characteristic vibrations. The C=N stretching vibration is a key indicator and is generally found in the 1650-1550 cm⁻¹ range. rjpbcs.com The N-O bond stretching is expected to appear around 1400-1300 cm⁻¹. rjpbcs.com The C-H bending vibrations of the phenyl rings will give rise to strong absorptions in the fingerprint region, below 900 cm⁻¹, which can provide information about the substitution pattern of the rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2975 - 2850 |

| C=N (isoxazole) | Stretching | 1650 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| N-O (isoxazole) | Stretching | 1400 - 1300 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a molecular formula of C₁₆H₁₃NO, the theoretical exact mass can be calculated with high precision.

Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the calculated monoisotopic mass of the neutral molecule is 235.0997 g/mol . In a typical HRMS experiment, the molecule is ionized, often by protonation to form the [M+H]⁺ ion. The theoretical exact mass of this ion would be 236.1075 g/mol . The HRMS instrument measures the mass-to-charge ratio (m/z) of the ion to a very high degree of accuracy (typically within a few parts per million). The experimental measurement of the m/z value that closely matches the calculated value for C₁₆H₁₄NO⁺ provides strong evidence for the elemental composition of the molecule.

| Species | Molecular Formula | Calculated Exact Mass (g/mol) |

|---|---|---|

| Neutral Molecule [M] | C₁₆H₁₃NO | 235.0997 |

| Protonated Molecule [M+H]⁺ | C₁₆H₁₄NO⁺ | 236.1075 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, the presence of the conjugated system, encompassing the phenyl rings and the isoxazole moiety, gives rise to characteristic absorption bands.

The expected electronic transitions are primarily π → π* transitions associated with the aromatic rings and the isoxazole system. These transitions are typically observed in the UV region. The position of the absorption maximum (λmax) can be influenced by the solvent polarity. Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic (red) shift. The presence of the methyl group, an electron-donating group, may also slightly influence the position of the absorption bands. The molar absorptivity (ε) is a measure of the probability of the electronic transition and is expected to be high for the allowed π → π* transitions in this conjugated system.

| Type of Transition | Expected λmax Range (nm) | Solvent Effects |

|---|---|---|

| π → π* | 250 - 350 | Bathochromic shift with increasing solvent polarity |

Computational Chemistry and Theoretical Investigations of Isoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and molecular properties of heterocyclic compounds like isoxazoles. These calculations provide a wealth of information about the molecule's stability, reactivity, and spectroscopic characteristics. By solving the Schrödinger equation within the DFT framework, researchers can determine key electronic properties.

Key molecular properties often calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For instance, in a study on 3-(4-phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives, DFT calculations at the B3LYP/3-21G level were used to determine these electronic properties. The results showed that substituent changes on the phenyl ring significantly altered the HOMO-LUMO gap, with one compound having a gap as low as 2.449 eV, indicating high reactivity, and another having a gap of 4.448 eV, indicating high stability. researchgate.net Similar calculations on 3-Methyl-4,5-diphenylisoxazole would elucidate how the specific arrangement of methyl and phenyl groups dictates its electronic behavior and chemical reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT Note: This table presents conceptual data for illustrative purposes, based on findings for similar heterocyclic systems.

| Property | Symbol | Equation | Typical Value Range (eV) |

| Ionization Potential | I | -EHOMO | 5 - 10 |

| Electron Affinity | A | -ELUMO | 0 - 3 |

| Absolute Electronegativity | μ | (I + A) / 2 | 3 - 7 |

| Absolute Hardness | η | (I - A) / 2 | 2 - 5 |

| Global Electrophilicity | ω | μ² / (2η) | 0.5 - 4 |

Exploration of Reaction Mechanisms and Transition States using Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping the potential energy surfaces of chemical reactions involving isoxazoles. These methods allow for the detailed exploration of reaction mechanisms, including the identification of transition states and intermediates that govern the reaction's feasibility and rate.

A prominent example is the photochemical rearrangement of isoxazoles into oxazoles. Theoretical studies using methods like the complete active space self-consistent field (CASSCF) have been employed to understand the transformation of 3,5-dimethylisoxazole (B1293586). nih.gov These studies have identified multiple competing pathways for the photoisomerization. One such pathway involves the initial cleavage of the weak N-O bond, a characteristic feature of the isoxazole (B147169) ring. researchgate.net The calculations can pinpoint the geometry of the transition state—the highest energy point along the reaction coordinate—and its associated activation energy.

Computational analysis of [3+2] cycloaddition (32CA) reactions, a primary method for synthesizing isoxazoles, reveals different possible mechanisms. nih.govmdpi.com Depending on the reactants and conditions, these reactions can proceed through:

Polar Mechanisms: These can be one-step synchronous, one-step asynchronous (where bond formations are not simultaneous), or a stepwise pathway involving a zwitterionic intermediate. mdpi.com

Non-Polar Mechanisms: These can also be synchronous or asynchronous, or proceed stepwise via a biradical intermediate. mdpi.com

Molecular Electron Density Theory (MEDT) has been particularly useful in analyzing these cycloadditions. For example, a MEDT study on the thermal decomposition of a pyrazoline derivative via a retro-[3+2] cycloaddition process was able to elucidate the single-step mechanism and characterize the associated transition state. mdpi.com

Analysis of Reactive Intermediates (e.g., Vinylnitrenes, Nitrile Ylides) and their Stability

The reactivity of isoxazoles, particularly under photochemical conditions, often involves fleeting, high-energy reactive intermediates. Quantum chemical calculations are crucial for identifying these species, characterizing their structures, and assessing their stability.

In the photochemical isomerization of isoxazoles, several key intermediates have been proposed and studied computationally:

Vinylnitrenes: These are often formed after the initial N-O bond cleavage. Subsequent reactions of the vinylnitrene can lead to various products.

2H-Azirines: Ring contraction of the isoxazole can lead to a strained three-membered 2H-azirine intermediate. nih.gov

Nitrile Ylides: The photochemical ring opening of 2H-azirines is a known route to generate nitrile ylides, which are versatile 1,3-dipoles. nih.gov These ylides can then undergo electrocyclization to form other heterocycles.

The elusive nature of these intermediates makes them difficult to study experimentally. However, computational methods combined with techniques like low-temperature matrix isolation have successfully captured and characterized them. For example, the carbonyl nitrile ylide intermediate in the photoisomerization of 3,5-dimethylisoxazole to 2,5-dimethyloxazole (B1606727) was unequivocally identified through a combination of IR spectroscopy and theoretical calculations. researchgate.netnih.gov The calculations helped to confirm the structure and vibrational frequencies of the trapped nitrile ylide. nih.gov A mechanistic analysis determined that the formation of the acetyl nitrile ylide intermediate was energetically feasible. nih.gov

Computational Studies on Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful method for synthesizing the isoxazole ring, often by reacting a nitrile oxide with an alkene or alkyne. researchgate.netnih.gov These reactions can potentially yield different regio- and stereoisomers. Computational chemistry plays a vital role in predicting and explaining the observed selectivity.

DFT and MEDT are the primary tools for these investigations. By calculating the activation energies for all possible reaction pathways, researchers can predict which isomer will be preferentially formed. nih.govresearchgate.net The pathway with the lowest energy barrier corresponds to the kinetically favored product.

Several factors influencing selectivity have been analyzed computationally:

Frontier Molecular Orbital (FMO) Theory: While a classical model, FMO analysis can provide a qualitative prediction of regioselectivity by examining the interactions between the HOMO of one reactant and the LUMO of the other.

Conceptual DFT (CDFT): Reactivity indices derived from CDFT, such as local electrophilicity and nucleophilicity, can predict the most favorable interactions between atoms of the reacting molecules, thus explaining the regioselectivity. mdpi.comnih.gov

Global Electron Density Transfer (GEDT): The calculation of GEDT at the transition state helps to characterize the polar nature of the reaction. A higher GEDT value in one pathway can indicate a more favorable, lower-energy transition state. nih.gov

For example, a MEDT study on the 32CA reaction of a nitrone with 2-propynamide analyzed two pairs of stereo- and regioisomeric pathways to predict the final products. nih.gov The analysis of kinetic parameters in another study showed that the cycloadditions should proceed with full regioselectivity, favoring the formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.com Such studies are crucial for designing synthetic routes that yield a single, desired isoxazole isomer. researchgate.netosi.lv

Investigation of Substituent Effects on Isoxazole Reactivity and Properties

The properties and reactivity of the isoxazole ring are highly sensitive to the nature and position of its substituents. Computational studies provide a systematic way to investigate these substituent effects, offering insights that can guide the design of new isoxazole derivatives with tailored properties.

Theoretical investigations typically involve comparing a series of isoxazoles where one substituent is varied while others are kept constant. By calculating properties like reaction energies, activation barriers, and electronic descriptors for each molecule, a quantitative relationship between the substituent's electronic nature (e.g., electron-donating or electron-withdrawing) and the molecule's behavior can be established. rsc.org

A key area where this has been applied is in the photoisomerization of isoxazoles. A computational study using time-dependent DFT demonstrated that substituent selection on 3,5-disubstituted isoxazoles is critical for controlling the photochemical equilibrium between the isoxazole and its corresponding carbonyl-2H-azirine. chemrxiv.org The study found that substituents influence the overlap in the absorption spectra of the isomer pairs; reducing this overlap enhances the efficiency of the desired photoisomerization. chemrxiv.org Notably, the study contrasted a phenyl-substituted 5-amino-isoxazole, which readily formed an undesired oxazole (B20620), with other substituted versions that gave high yields of the target azirine, demonstrating the predictive power of computational methods in synthetic design. chemrxiv.org

Emerging Applications and Research Directions for Isoxazole Derivatives in Materials Science and Organic Synthesis

Role as Key Intermediates and Building Blocks in the Synthesis of Diverse Organic Molecules

Isoxazole (B147169) derivatives are highly valued as versatile building blocks in organic chemistry because the N-O bond within the ring can be readily cleaved, unmasking other functional groups. This reactivity allows them to serve as precursors to a wide array of more complex molecules.

The isoxazole ring is considered a masked form of a β-amino ketone, which can be further transformed into 1,3-diketones or Michael systems. beilstein-journals.org Research has demonstrated that 3,5-diarylisoxazoles can undergo palladium-catalyzed C-H activation, enabling the introduction of new functional groups at the ortho position of the aryl rings. dokumen.pub This highlights their utility as scaffolds for building molecular complexity.

Furthermore, diphenylisoxazole derivatives exhibit notable photochemical reactivity. Under UV irradiation, compounds such as 3,5-diphenylisoxazole (B109209) can undergo rearrangement to form oxazoles or highly reactive ketenimines. acs.org This photochemical transformation provides a synthetic route to different classes of heterocyclic compounds that might be otherwise difficult to access, underscoring the role of isoxazoles as pivotal synthetic intermediates. dokumen.pubacs.org

Table 1: Synthetic Transformations of Diphenylisoxazole Derivatives

| Starting Material | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 3,5-Diarylisoxazole | Pd-catalyzed C-H activation | Ortho-functionalized diarylisoxazoles | dokumen.pub |

| 3,5-Diphenylisoxazole | Photochemical Rearrangement | 2,5-Diphenyloxazole (B146863) | acs.org |

| 3,5-Diphenylisoxazole | Photochemical Rearrangement | Ketenimines | acs.org |

Advanced Materials Development

The inherent properties of the isoxazole nucleus are being harnessed for the development of novel materials with applications in electronics and optics. researchgate.net

Components for Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

While research into isoxazoles for electronic applications is ongoing, specific data on 3-Methyl-4,5-diphenylisoxazole in OLEDs is not extensively documented. However, related heterocyclic isomers, such as 2,5-diphenyloxazole (PPO), are well-known scintillators and have been explored as organic luminescent materials for potential use in light-emitting diodes (LEDs). chemdad.com The electronic properties of the diphenyl-substituted heterocyclic scaffold suggest that diphenylisoxazoles could be a promising area for future research in this field.

Photochromic Materials and Electrochemical Probes

The isoxazole moiety is a component in materials designed for photochromic and electrochemical applications. researchgate.net Photochromic materials can change their color upon exposure to light. It has been shown that the bicyclic oxetanes formed from the photocycloaddition of isoxazoles and aldehydes are thermally unstable and can revert to their starting materials, a behavior known as T-type photochromism. beilstein-journals.org The photochemistry of 3,5-diphenylisoxazole has also been a subject of study, involving its light-induced transformation into intermediates like vinylnitrene and azirine. dokumen.pubresearchgate.netdokumen.pub

In electrochemistry, isoxazole derivatives have been investigated for their redox properties. Studies involving 3,5-diphenylisoxazole have explored its electrochemical behavior, indicating the potential for this class of compounds to act as electrochemical probes. researchgate.netresearchgate.net

Application in Dye-Sensitized Solar Cells

Isoxazole derivatives are recognized for their potential use in dye-sensitized solar cells (DSSCs). researchgate.net The structural and electronic properties of these compounds can be leveraged to enhance electron injection processes within the solar cell, which is a critical factor for improving efficiency. While this is a recognized application for the isoxazole class, specific performance data for diphenylisoxazole derivatives in DSSCs are not widely reported.

High-Energy Materials and Liquid Crystal Formulations

The isoxazole ring can be incorporated into high-energy materials, particularly when substituted with nitro groups. e-bookshelf.de The nitration of 3,5-diphenylisoxazole can yield 3,5-diphenyl-4-nitroisoxazole. e-bookshelf.de This compound belongs to the broader class of nitroazoles, which are investigated as energetic materials due to their high density, thermal stability, and favorable oxygen balance. e-bookshelf.de The isoxazole framework is also generally considered a candidate for inclusion in liquid crystal formulations, although specific examples involving diphenylisoxazole derivatives are not prominent in the literature. researchgate.net

Design and Synthesis of Fluorescent Chemosensors and Optical Materials

The development of fluorescent chemosensors for detecting specific ions or molecules is a significant area of materials science. Research has demonstrated that complex molecules containing an isoxazole unit can act as selective chemosensors. For instance, a series of isoxazole-containing 4-hydroxycoumarin (B602359) derivatives were synthesized and shown to selectively detect Mn²⁺ and Cu²⁺ ions through distinct fluorescence enhancement or quenching behaviors. researchgate.net

The optical properties of these molecules are fundamentally linked to their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies on 3,5-diphenylisoxazole derivatives have been conducted to calculate this energy gap, providing insights that are crucial for the rational design of new optical materials. researchgate.net

Table 2: Theoretical HOMO-LUMO Energy Gaps for 3,5-Diphenylisoxazole Derivatives

| Computational Method | Energy Gap Range (eV) | Reference |

|---|---|---|

| MPW1PW91 | 1.07 - 6.50 | researchgate.net |

Modulation of Molecular Frameworks for Tailored Chemical and Physical Properties

The isoxazole scaffold serves as a versatile platform in materials science and organic synthesis, primarily due to the ease with which its molecular framework can be modulated to achieve specific chemical and physical properties. The strategic placement of various substituents on the isoxazole ring allows for the fine-tuning of electronic, steric, and photophysical characteristics, leading to tailored functionalities. Research has consistently shown that modifications to the core structure, including the number, type, and position of functional groups, can profoundly influence the molecule's reactivity, stability, and intermolecular interactions. nih.gov

The inherent reactivity and stability of the isoxazole ring are influenced by the weak N-O bond, which can be a site for ring-cleavage under certain reductive or basic conditions. This feature makes isoxazoles valuable synthetic intermediates. The manipulation of substituents allows for the creation of functionally complex derivatives while retaining the ability to cleave the ring when necessary for subsequent synthetic steps. ijrrjournal.com

Influence of Substituents on Physicochemical Properties

The introduction of different functional groups onto the isoxazole core, such as on a parent structure like this compound, can systematically alter its properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in dictating the electronic landscape of the molecule.

For instance, in studies involving 3,5-disubstituted isoxazoles, the choice of substituents is crucial for controlling photochemical isomerization pathways. Research has demonstrated that substituent selection can drive the photochemical equilibrium towards a desired product, such as a carbonyl-2H-azirine, while minimizing the formation of unwanted byproducts like oxazoles. chemrxiv.org This control is achieved by altering the absorption spectra of the isoxazole-azirine isomer pairs; reducing the spectral overlap increases the efficiency of the photoisomerization process. chemrxiv.org A comparison between different substituents highlights this principle:

Phenyl-substituted 5-amino-isoxazoles were found to readily form oxazoles, making the isolation of the target carbonyl-2H-azirine difficult. chemrxiv.org

Tert-butyl- and trifluoromethyl-substituted 5-amino-isoxazoles, in contrast, led to the efficient formation of carbonyl-2H-azirines in high yields with minimal oxazole (B20620) byproduct. chemrxiv.org

This demonstrates the utility of substituent-driven design for tuning photochemical reactivity and achieving atom-economical synthetic routes. chemrxiv.org

The following table summarizes the effect of different substituents on the photochemical outcomes of 5-amino-isoxazoles.

| Substituent at C3/C5 | Primary Photochemical Outcome | Byproduct Formation | Reference |

| Phenyl | Oxazole formation | High | chemrxiv.org |

| Tert-butyl | Carbonyl-2H-azirine | Minimal | chemrxiv.org |

| Trifluoromethyl | Carbonyl-2H-azirine | Minimal | chemrxiv.org |

Tailoring Properties for Biological Activity

In the context of medicinal chemistry, modulating the molecular framework of isoxazole derivatives is a key strategy for enhancing biological activity and selectivity. The substitution of various groups on the isoxazole ring has been shown to impart a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov

Structure-activity relationship (SAR) studies on isoxazole derivatives have yielded detailed insights into how specific structural modifications influence bioactivity. For example, in the development of anti-inflammatory agents targeting the COX-2 enzyme, specific substitutions on 4,5-diphenyl isoxazoline (B3343090) frameworks were found to be critical.

Chloro or Bromo Substitutions: The presence of chloro or bromo groups on the phenyl ring of 4,5-diphenyl-4-isoxazolines resulted in significant anti-inflammatory activity and enhanced selectivity for the COX-2 enzyme. nih.gov

Sulfonylmethyl Group: The introduction of a sulfonylmethyl group at the para position of a phenyl ring in a 4,5-diphenyl-isoxazoline derivative produced a potent analgesic and anti-inflammatory agent. nih.gov Molecular modeling suggested that the sulfur atom of the sulfonylmethyl group and the C-3 methyl group were crucial for selective COX-2 inhibition. nih.gov

Similarly, the antibacterial properties of isoxazole derivatives can be enhanced through targeted substitutions. The presence of specific groups on the phenyl rings attached to the isoxazole core has been shown to boost antibacterial efficacy. ijpca.org

The table below details research findings on how specific substituents on phenyl rings of isoxazole derivatives modulate their biological activity.

| Base Structure | Substituent and Position | Observed Effect | Reference |

| 4,5-Diphenyl-4-isoxazoline | Chloro or Bromo on phenyl ring | Significant anti-inflammatory activity; selective for COX-2 | nih.gov |

| 4,5-Diphenyl-4-isoxazoline | Sulfonylmethyl at para-position of phenyl ring | Potent analgesic and anti-inflammatory agent | nih.gov |

| Phenylisoxazole | Methoxy, Dimethyl amino, Bromine at C-5 phenyl ring | Enhanced antibacterial activity | ijpca.org |

| Phenylisoxazole | Nitro, Chlorine at C-3 phenyl ring | Enhanced antibacterial activity | ijpca.org |

| Isoxazole chalcone (B49325) | Methoxy on benzene (B151609) ring | Enhanced anticancer activity | mdpi.com |

These findings underscore the principle that the molecular framework of isoxazoles can be systematically modulated. By carefully selecting and positioning functional groups, researchers can tailor the chemical and physical properties of these derivatives for specific applications in materials science, organic synthesis, and drug discovery. The ability to fine-tune properties such as photochemical reactivity, intermolecular binding, and biological target selectivity makes the isoxazole ring a privileged scaffold in modern chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4,5-diphenylisoxazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : A three-step synthesis protocol is commonly employed, starting with (S)-(+)-2-phenylglycinol. Key steps include cyclization under reflux with DMSO and purification via water-ethanol crystallization. Yield optimization (83.2–94.5%) is achieved by controlling reaction time (18–24 hours) and temperature (80–100°C). Characterization via IR, NMR, and GC-MS ensures >99% purity .

- Data Note : Contradictions in yield (e.g., 65% vs. 83.2–94.5%) arise from solvent choice (DMSO vs. ethanol) and cooling rates during crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound derivatives?

- Methodology : X-ray diffraction (monoclinic P21/n space group, a = 7.3835 Å, b = 13.454 Å) resolves crystal packing and dihedral angles (e.g., 68.35° between pyrazole and phenyl rings). Complementary techniques:

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm).

- Mass spectrometry : Validates molecular weight (e.g., m/z 356.46 for C21H28N2O3 derivatives) .

Advanced Research Questions

Q. How does this compound inhibit acetylcholinesterase, and what molecular interactions drive this activity?

- Mechanistic Insight : The compound acts as a competitive inhibitor, binding to the acetylcholinesterase active site via π-π stacking with phenyl groups and hydrogen bonding with the isoxazole oxygen. MD simulations show a binding affinity (ΔG = −8.2 kcal/mol) comparable to donepezil .

- Experimental Validation : IC50 values (e.g., 12.3 µM) are determined via Ellman’s assay, with dose-dependent inhibition (R² = 0.96) in neuronal cell lines .

Q. What computational approaches are used to predict the pharmacokinetic properties of this compound derivatives?

- Methods :

- Molecular docking (AutoDock Vina) : Screens against EGFR (PDB ID: 1M17) to identify derivatives with improved binding (e.g., 5-chloro-substituted analogs).

- ADMET prediction (SwissADME) : Estimates solubility (LogP = 3.2), CYP450 metabolism (major isoform: CYP3A4), and blood-brain barrier penetration (BBB+ score: 0.85) .

Q. How do structural modifications (e.g., halogenation) alter the bioactivity and stability of this compound?

- Structure-Activity Relationship (SAR) :

- Halogenation (Cl, Br) : Increases oxidative stability (t1/2 > 48 hours in PBS) but reduces solubility (ΔLogP = +0.5).

- Methoxy groups : Enhance acetylcholinesterase inhibition (IC50 = 8.7 µM vs. 12.3 µM for parent compound) via improved hydrophobic interactions .

Q. What metabolic pathways are involved in the biotransformation of this compound in vivo?

- Pathways :

- Phase I : Hydroxylation at the methyl group (CYP3A4-mediated) forms 3-hydroxymethyl metabolites.

- Phase II : Glucuronidation (UGT1A9) increases water solubility for renal excretion.

- Analytical Validation : Metabolites are identified via LC-HRMS (Q-TOF) in rat plasma, with pharmacokinetic profiles showing Cmax = 1.2 µg/mL at Tmax = 2 hours .

Data Contradiction Analysis

Q. Why do reported IC50 values for acetylcholinesterase inhibition vary across studies?

- Key Factors :

- Assay conditions : pH (7.4 vs. 8.0) and substrate concentration (0.5 mM vs. 1.0 mM acetylthiocholine) alter enzyme kinetics.

- Cell models : Primary neurons vs. SH-SY5Y lines show differential membrane permeability .

- Resolution : Standardize protocols (e.g., pH 7.4, 0.5 mM substrate) and validate across ≥3 cell types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.